1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one
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Overview
Description
1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one is a bicyclic compound that features a nitrogen atom within its structure. . Its unique structure makes it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
The compound 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one, also known as Vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used as a precursor to prepare various therapeutic drugs .
Mode of Action
The exact mode of action of Vince lactam depends on the specific therapeutic drug it is used to synthesize. For instance, when used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor , it can inhibit the release of progeny virus from infected host cells, thereby halting the spread of infection .
Biochemical Pathways
Vince lactam is involved in the synthesis of carbocyclic nucleosides . These nucleosides can interfere with viral replication by inhibiting key enzymes such as neuraminidase . The affected pathways and their downstream effects would depend on the specific therapeutic drug synthesized using Vince lactam.
Result of Action
The molecular and cellular effects of Vince lactam’s action would depend on the specific therapeutic drug it is used to synthesize. For instance, when used to synthesize Amino-peramivir, it can lead to the inhibition of viral neuraminidase, preventing the release of progeny virus from infected host cells .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor . It can also be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .
Cellular Effects
Given its role as a precursor in the synthesis of certain therapeutic drugs , it can be inferred that it may have significant effects on cellular processes
Molecular Mechanism
It is known to be involved in the synthesis of therapeutic drugs , suggesting that it may interact with various biomolecules
Metabolic Pathways
Given its role as a precursor in the synthesis of certain therapeutic drugs , it can be inferred that it may be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to produce oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformation processes using whole cell catalysts. This method allows for the resolution of racemic mixtures to obtain both optical forms of the lactam with high optical purity . The laevorotatory enantiomer can then be converted into various therapeutic agents.
Chemical Reactions Analysis
Types of Reactions
1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, bromo esters, and hydroxy amides . These products serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: Another bicyclic compound with similar structural features and applications in organic synthesis.
Uniqueness
1-{2-Azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one stands out due to its specific bicyclic structure that includes a nitrogen atom, making it a valuable intermediate in the synthesis of various therapeutic agents. Its ability to undergo a wide range of chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Properties
CAS No. |
83442-24-4 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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